Azetidin-1-yl(5-methylpyrazin-2-yl)methanone
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Description
Azetidin-1-yl(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.207. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalytic Applications
A significant application of azetidin-1-yl(5-methylpyrazin-2-yl)methanone derivatives involves their role in catalytic asymmetric synthesis. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from cheap and readily available L-(+)-methionine, shows promising results in the catalytic asymmetric addition of organozinc reagents to aldehydes. This process achieves high enantioselectivities, demonstrating the potential of four-membered heterocycle-based backbones in catalytic asymmetric induction reactions (Wang et al., 2008).
Synthesis of Complex Sheets and Hydrogen Bonding
Research on 5-Amino-1-benzoyl-3-methylpyrazole, related structurally to this compound, highlights its capacity to form complex sheets through a combination of hydrogen bonds. These molecular interactions could be critical in designing new materials or pharmaceutical compounds with tailored properties (Quiroga et al., 2010).
Rearrangement and Synthetic Utility
The synthetic utility of azetidinones is illustrated by the rearrangement of 4-(1-haloalkyl)- and 4-(2-haloalkyl)-2-azetidinones into methyl omega-alkylaminopentenoates via transient aziridines and azetidines. This process highlights the potential of functionalized 2-azetidinones as intermediates in the synthesis of highly functionalized compounds, providing a pathway for the creation of novel molecules (Dejaegher & de Kimpe, 2004).
Properties
IUPAC Name |
azetidin-1-yl-(5-methylpyrazin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7-5-11-8(6-10-7)9(13)12-3-2-4-12/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMQPMCHXXVYLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.